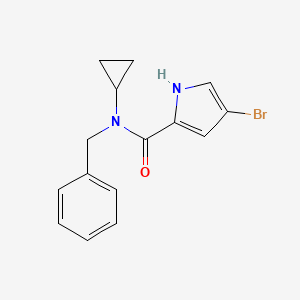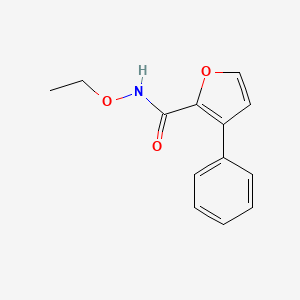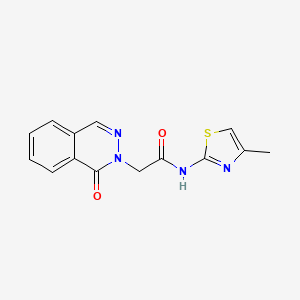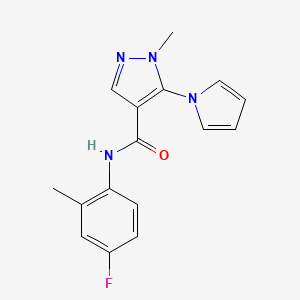
N-benzyl-4-bromo-N-cyclopropyl-1H-pyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-4-bromo-N-cyclopropyl-1H-pyrrole-2-carboxamide, also known as BCP, is a synthetic compound that has been widely used in scientific research. It belongs to the class of pyrrole carboxamide compounds and has shown promising results in various studies.
作用机制
The mechanism of action of N-benzyl-4-bromo-N-cyclopropyl-1H-pyrrole-2-carboxamide involves the modulation of various signaling pathways. It has been found to activate the AMPK pathway, which plays a crucial role in energy homeostasis and cell survival. N-benzyl-4-bromo-N-cyclopropyl-1H-pyrrole-2-carboxamide also inhibits the NF-kB pathway, which is involved in the regulation of inflammation and cell survival. It has been shown to inhibit the mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
N-benzyl-4-bromo-N-cyclopropyl-1H-pyrrole-2-carboxamide has been found to have various biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes such as superoxide dismutase and catalase. N-benzyl-4-bromo-N-cyclopropyl-1H-pyrrole-2-carboxamide also reduces the levels of reactive oxygen species and lipid peroxidation. It has been found to increase the levels of brain-derived neurotrophic factor, which is involved in neurogenesis and synaptic plasticity.
实验室实验的优点和局限性
N-benzyl-4-bromo-N-cyclopropyl-1H-pyrrole-2-carboxamide has several advantages for lab experiments. It is stable under normal laboratory conditions and has a high purity. It can be easily synthesized in large quantities, making it suitable for in vitro and in vivo studies. However, N-benzyl-4-bromo-N-cyclopropyl-1H-pyrrole-2-carboxamide has some limitations, including its poor solubility in water and low bioavailability. These limitations can be overcome by using appropriate solvents and formulations.
未来方向
There are several future directions for N-benzyl-4-bromo-N-cyclopropyl-1H-pyrrole-2-carboxamide research. One potential direction is to explore its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its effects on metabolic disorders such as obesity and diabetes. N-benzyl-4-bromo-N-cyclopropyl-1H-pyrrole-2-carboxamide can also be used as a tool for studying the role of various signaling pathways in disease pathogenesis. Further studies are needed to elucidate the molecular mechanisms of N-benzyl-4-bromo-N-cyclopropyl-1H-pyrrole-2-carboxamide and its potential therapeutic applications.
Conclusion:
In conclusion, N-benzyl-4-bromo-N-cyclopropyl-1H-pyrrole-2-carboxamide is a synthetic compound that has shown promising results in various scientific studies. It has potential therapeutic effects in cancer, neurological disorders, and inflammation. N-benzyl-4-bromo-N-cyclopropyl-1H-pyrrole-2-carboxamide modulates various signaling pathways and has several biochemical and physiological effects. Although it has some limitations, N-benzyl-4-bromo-N-cyclopropyl-1H-pyrrole-2-carboxamide is a valuable tool for scientific research, and further studies are needed to explore its full potential.
合成方法
N-benzyl-4-bromo-N-cyclopropyl-1H-pyrrole-2-carboxamide can be synthesized through a multi-step process involving the reaction of benzylamine, cyclopropylamine, and 4-bromo-1H-pyrrole-2-carboxylic acid. The reaction is carried out in the presence of coupling reagents such as EDCI and HOBt to form the desired product. The purity of the compound can be improved by recrystallization and column chromatography.
科学研究应用
N-benzyl-4-bromo-N-cyclopropyl-1H-pyrrole-2-carboxamide has been extensively studied for its potential therapeutic effects in various diseases. It has shown promising results in the treatment of cancer, neurological disorders, and inflammation. N-benzyl-4-bromo-N-cyclopropyl-1H-pyrrole-2-carboxamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also has neuroprotective effects by reducing oxidative stress and inflammation in the brain. N-benzyl-4-bromo-N-cyclopropyl-1H-pyrrole-2-carboxamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
N-benzyl-4-bromo-N-cyclopropyl-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O/c16-12-8-14(17-9-12)15(19)18(13-6-7-13)10-11-4-2-1-3-5-11/h1-5,8-9,13,17H,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBJSFQJRWKJSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=CC=C2)C(=O)C3=CC(=CN3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-nitro-2-(1H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B7497606.png)
![N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-phenoxyacetamide](/img/structure/B7497607.png)
![3-bromo-N-[(3-chlorophenyl)methyl]benzenesulfonamide](/img/structure/B7497616.png)
![5-bromo-N-[5-[(3,4-difluorophenyl)methyl]-1,3-thiazol-2-yl]furan-3-carboxamide](/img/structure/B7497622.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)acetamide](/img/structure/B7497629.png)



![N-[(2-bromophenyl)methyl]-N-methyl-2-methylsulfonylbenzamide](/img/structure/B7497642.png)
![5-phenyl-N-(thiophen-2-ylmethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7497647.png)
![1-[4-(2,3-dihydroindol-1-ylmethyl)phenyl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B7497662.png)
amine](/img/structure/B7497671.png)
![ethyl 4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonyl]piperazine-1-carboxylate](/img/structure/B7497681.png)
![2-[4-(2-Pyrrolidin-1-ylpyridine-3-carbonyl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B7497689.png)